4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-bromo-6-(2-chlorophenyl)-1-((methylthio)methyl)-
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Overview
Description
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-bromo-6-(2-chlorophenyl)-1-((methylthio)methyl)- is a complex organic compound that belongs to the class of triazolobenzodiazepines. These compounds are known for their diverse pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties. The unique structure of this compound, characterized by the presence of a triazole ring fused to a benzodiazepine core, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-bromo-6-(2-chlorophenyl)-1-((methylthio)methyl)- typically involves multiple steps, including the formation of the triazole ring and its subsequent fusion with the benzodiazepine core. Common synthetic routes may include:
Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Fusion with Benzodiazepine Core: The triazole ring is then fused with a benzodiazepine precursor through a series of condensation reactions.
Introduction of Substituents: The bromo, chlorophenyl, and methylthio groups are introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-bromo-6-(2-chlorophenyl)-1-((methylthio)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, alkylation, and acylation reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-bromo-6-(2-chlorophenyl)-1-((methylthio)methyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and epilepsy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-bromo-6-(2-chlorophenyl)-1-((methylthio)methyl)- involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic and sedative properties.
Alprazolam: A triazolobenzodiazepine used for the treatment of anxiety disorders.
Clonazepam: Known for its anticonvulsant effects.
Uniqueness
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-bromo-6-(2-chlorophenyl)-1-((methylthio)methyl)- is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the bromo, chlorophenyl, and methylthio groups can influence its binding affinity and efficacy at molecular targets.
Properties
CAS No. |
87245-49-6 |
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Molecular Formula |
C18H14BrClN4S |
Molecular Weight |
433.8 g/mol |
IUPAC Name |
8-bromo-6-(2-chlorophenyl)-1-(methylsulfanylmethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H14BrClN4S/c1-25-10-17-23-22-16-9-21-18(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)24(16)17/h2-8H,9-10H2,1H3 |
InChI Key |
HJQROXVKAFMANQ-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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